molecular formula C10H11ClN2O3 B14710730 Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- CAS No. 22169-00-2

Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)-

Cat. No.: B14710730
CAS No.: 22169-00-2
M. Wt: 242.66 g/mol
InChI Key: XLXWYDYFRIRWOB-UHFFFAOYSA-N
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Description

Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- is a chemical compound that belongs to the class of hydroxylamines. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of the p-chlorophenyl and methylcarbamoyl groups in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- typically involves the reaction of hydroxylamine derivatives with acetylating agents and p-chlorophenyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The acetyl and p-chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Possible applications in drug development due to its biological activity.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Hydroxylamine, O-acetyl-N-(phenyl)-N-(methylcarbamoyl)-
  • Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(ethylcarbamoyl)-
  • Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(propylcarbamoyl)-

Uniqueness

Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- is unique due to the presence of the p-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

CAS No.

22169-00-2

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

[4-chloro-N-(methylcarbamoyl)anilino] acetate

InChI

InChI=1S/C10H11ClN2O3/c1-7(14)16-13(10(15)12-2)9-5-3-8(11)4-6-9/h3-6H,1-2H3,(H,12,15)

InChI Key

XLXWYDYFRIRWOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON(C1=CC=C(C=C1)Cl)C(=O)NC

Origin of Product

United States

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